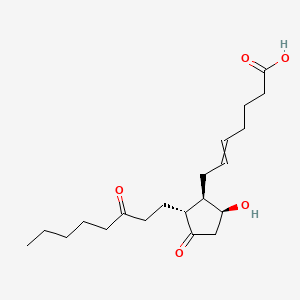

13,14-Dihydro-15-keto prostaglandin D2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H32O5 |

|---|---|

分子量 |

352.5 g/mol |

IUPAC 名称 |

7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 |

InChI 键 |

VSRXYLYXIXYEST-KURKYZTESA-N |

手性 SMILES |

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CC=CCCCC(=O)O |

规范 SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |

同义词 |

13,14-dihydro-15-keto-PGD2 13,14-dihydro-15-keto-prostaglandin D2 13,14-dihydro-15-ketoprostaglandin D2 |

产品来源 |

United States |

Foundational & Exploratory

Endogenous Synthesis of 13,14-dihydro-15-keto PGD2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of Prostaglandin D2 (PGD2). DK-PGD2 is a potent agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, playing a significant role in inflammatory and allergic responses. This document details the enzymatic pathway of its formation, presents quantitative data on enzyme kinetics and cellular concentrations, provides detailed experimental protocols for its study, and visualizes the key pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of pro-inflammatory signaling pathways and the development of novel therapeutics targeting these processes.

Introduction

Prostaglandin D2 (PGD2) is a major prostanoid primarily produced by mast cells and is involved in a wide array of physiological and pathological processes, including sleep regulation, bronchoconstriction, and allergic inflammation.[1][2] The biological activity of PGD2 is tightly regulated through its rapid metabolism into various downstream products. One of the key metabolic pathways involves the oxidation of PGD2 to 13,14-dihydro-15-keto PGD2 (DK-PGD2). This conversion is a two-step process initiated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation of the 15-hydroxyl group of prostaglandins (B1171923) to form a 15-keto intermediate.[3] This is followed by the reduction of the C13-C14 double bond. DK-PGD2 is a stable metabolite and serves as a selective agonist for the CRTH2/DP2 receptor, mediating the chemotaxis and activation of Th2 cells, eosinophils, and basophils.[4][5] Understanding the endogenous synthesis of DK-PGD2 is therefore crucial for elucidating its role in inflammatory diseases and for the development of targeted therapies.

The Enzymatic Synthesis Pathway

The endogenous synthesis of DK-PGD2 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane.

Step 1: Arachidonic Acid Release Upon cellular stimulation by various stimuli, such as allergens or inflammatory cytokines, phospholipase A2 (PLA2) is activated. PLA2 cleaves membrane phospholipids (B1166683) to release arachidonic acid into the cytoplasm.[6]

Step 2: Conversion of Arachidonic Acid to PGH2 The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[6]

Step 3: Isomerization of PGH2 to PGD2 PGH2 is subsequently isomerized to PGD2 by the action of PGD synthases (PGDS). Two main isoforms of PGDS have been identified: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS). H-PGDS is primarily found in immune cells like mast cells and Th2 lymphocytes.[7]

Step 4: Metabolism of PGD2 to 13,14-dihydro-15-keto PGD2 The final steps in the synthesis of DK-PGD2 involve the catabolism of PGD2. The key enzyme in this process is NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH oxidizes the 15-hydroxyl group of PGD2 to yield 15-keto-PGD2. Although PGD2 is considered a relatively poor substrate for 15-PGDH compared to other prostaglandins like PGE2 and PGF2α, this enzymatic conversion is a critical step in its inactivation and metabolism.[3][8] Following the formation of the 15-keto intermediate, a reductase acts on the C13-C14 double bond to produce the stable metabolite, 13,14-dihydro-15-keto PGD2.

The synthesis pathway is subject to tight regulation at multiple levels. The expression and activity of COX-2 and PGDS are often upregulated by pro-inflammatory signals.[9][10] Conversely, the activity of 15-PGDH can be regulated by factors such as TGF-β and can be suppressed by pro-inflammatory cytokines like TNF-α.[11][12][13]

Caption: Signaling pathway for the endogenous synthesis of DK-PGD2.

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the DK-PGD2 synthesis pathway is essential for understanding its regulation and biological significance.

Table 1: Kinetic Parameters of Human 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

| Substrate | K_M_ (µM) | V_max_ (nmol/min/mg protein) | Reference |

| Prostaglandin E2 | 3.4 | 13,100 | [14][15] |

| Prostaglandin F2α | - | - | [15] |

| (5Z,8Z,11Z,13E,15S)-hydroxyeicosatetraenoate | 1.65 | 403.8 | [14] |

| (11R)-hydroxy-(5Z,8Z,12E,14Z)-eicosatetraenoate | - | 296 | [14] |

| Note: Specific kinetic data for PGD2 as a substrate for human 15-PGDH is not readily available in summarized databases but is suggested to be a poorer substrate than PGE2 and PGF2α. Further investigation of primary literature is recommended. |

Table 2: Cellular and Plasma Concentrations of 13,14-dihydro-15-keto Prostaglandins

| Metabolite | Biological Matrix | Concentration | Condition | Reference |

| 13,14-dihydro-15-keto-PGE2 | Human Plasma | 33 ± 10 pg/mL | Normal | [16] |

| 13,14-dihydro-15-keto-PGF2α | Human Plasma | 40 ± 16 pg/mL | Normal | [16] |

| 13,14-dihydro-15-keto-PGF2α | Pig Plasma | Several-fold increase | Endotoxin-induced inflammation | [17] |

| Note: Data for DK-PGD2 specifically is limited. The provided data for structurally similar metabolites of PGE2 and PGF2α offer a reference for expected concentration ranges. |

Experimental Protocols

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.[18][19]

Principle: The activity of 15-PGDH is determined by monitoring the reduction of NAD+ to NADH, which is coupled to the oxidation of the prostaglandin substrate. The resulting NADH reduces a fluorometric probe, leading to a stable and enhanced fluorescence signal that is proportional to the enzyme activity.

Materials:

-

Recombinant human 15-PGDH

-

PGD2 substrate solution

-

NAD+ solution

-

Fluorometric probe

-

Assay buffer

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of PGD2 substrate, NAD+, and the fluorometric probe in the assay buffer according to the manufacturer's instructions.

-

Standard Curve: Prepare a standard curve of NADH to correlate fluorescence units with the amount of product formed.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

PGD2 substrate solution

-

NAD+ solution

-

Fluorometric probe

-

-

Enzyme Addition: Initiate the reaction by adding the 15-PGDH enzyme solution to each well. For control wells, add assay buffer instead of the enzyme.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm using a microplate reader.

-

Calculation: Calculate the 15-PGDH activity from the standard curve, expressed as nmol/min/mg protein or other appropriate units.

Quantification of 13,14-dihydro-15-keto PGD2 by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on established methods for prostaglandin analysis.[20]

Principle: DK-PGD2 is extracted from biological samples, derivatized to increase its volatility, and then separated and quantified using GC-MS with a stable isotope-labeled internal standard.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Deuterated DK-PGD2 internal standard (e.g., DK-PGD2-d4)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatization reagents (e.g., PFBBr, BSTFA)

-

Organic solvents (e.g., methanol (B129727), acetonitrile, ethyl acetate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: To the biological sample, add the deuterated internal standard and an antioxidant (e.g., BHT). Acidify the sample to pH 3-4.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% ethanol) to remove polar impurities.

-

Elute the prostaglandins with a more nonpolar solvent (e.g., ethyl acetate).

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Derivatize the carboxyl group to a pentafluorobenzyl (PFB) ester using PFBBr.

-

Derivatize the hydroxyl and keto groups to trimethylsilyl (B98337) (TMS) ethers/oximes using a silylating agent like BSTFA.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

-

Inject an aliquot into the GC-MS system.

-

Use a suitable capillary column for separation (e.g., DB-5ms).

-

Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.

-

Monitor the characteristic ions for both the native DK-PGD2 and the deuterated internal standard.

-

-

Quantification: Calculate the concentration of DK-PGD2 in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Experimental and Logical Workflows

Visualizing experimental workflows helps in planning and executing research on DK-PGD2 synthesis.

Caption: A typical experimental workflow for quantifying DK-PGD2.

Conclusion

The endogenous synthesis of 13,14-dihydro-15-keto PGD2 represents a critical pathway in the metabolism of PGD2 and the generation of a potent pro-inflammatory mediator. A thorough understanding of the enzymes involved, their kinetics, and the methods for quantifying the metabolites is paramount for researchers in inflammation, immunology, and drug development. This technical guide provides a foundational resource for designing and conducting experiments aimed at elucidating the role of DK-PGD2 in health and disease and for the identification of novel therapeutic targets within this pathway. The provided protocols and workflows offer a starting point for the investigation of this important signaling molecule.

References

- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. rep.bioscientifica.com [rep.bioscientifica.com]

- 10. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Levels of NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase are reduced in inflammatory bowel disease: evidence for involvement of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. Molecular and kinetic properties of 15-hydroxyprostaglandin dehydrogenase (PG-15-HDH) from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 15-PGDH Activity Assay Kit (Fluorometric) (ab273327) | Abcam [abcam.com]

- 19. mybiosource.com [mybiosource.com]

- 20. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pro-Inflammatory Role of 13,14-dihydro-15-keto Prostaglandin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a key metabolite of prostaglandin D2 (PGD2) that has emerged as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This technical guide provides a comprehensive overview of the biological role of DK-PGD2, with a focus on its synthesis, metabolism, signaling pathways, and its implications in inflammatory and allergic diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this pathway.

Introduction

Prostaglandins (B1171923) are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin D2 (PGD2) is a major prostanoid released from activated mast cells and is implicated in the pathophysiology of various allergic diseases, including asthma and allergic rhinitis. While PGD2 itself has a short half-life, its stable metabolite, 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2), has been identified as a crucial mediator of sustained pro-inflammatory responses. This guide delves into the intricate biological functions of DK-PGD2, providing a technical resource for researchers in the field.

Synthesis and Metabolism of DK-PGD2

DK-PGD2 is not synthesized de novo but is a product of the metabolic breakdown of PGD2. The synthesis of PGD2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGD2 synthase then isomerizes PGH2 to PGD2.[1]

The primary metabolic pathway for PGD2 leading to the formation of DK-PGD2 involves two key enzymatic steps. Initially, the 15-hydroxyl group of PGD2 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming 15-keto-PGD2. Subsequently, the 13,14-double bond of 15-keto-PGD2 is reduced by prostaglandin reductase 1 (PTGR1), yielding 13,14-dihydro-15-keto PGD2.[2][3] In humans, DK-PGD2 is further metabolized before excretion in the urine.[4][5]

Molecular Mechanism of Action: The CRTH2/DP2 Receptor

DK-PGD2 exerts its biological effects primarily through its interaction with the CRTH2 receptor, a G protein-coupled receptor (GPCR).[2][3] Unlike its precursor PGD2, which can also bind to the DP1 receptor, DK-PGD2 is a highly selective agonist for CRTH2, making it a valuable tool for studying the specific functions of this receptor.[4][6]

Receptor Binding Affinity

Competitive radioligand binding assays have been employed to determine the binding affinity of DK-PGD2 for the human CRTH2 receptor. These studies consistently demonstrate a high affinity, with reported Ki values in the low nanomolar range.

| Ligand | Receptor | Ki (nM) | Reference |

| 13,14-dihydro-15-keto PGD2 | hCRTH2 | 2.91 ± 0.29 | [4] |

| PGD2 | hCRTH2 | 2.4 ± 0.2 | [4] |

| 15-deoxy-Δ12,14-PGJ2 | hCRTH2 | 3.15 ± 0.32 | [4] |

Downstream Signaling Pathways

Upon binding of DK-PGD2, the CRTH2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor is coupled to the inhibitory G protein, Gαi.[7] Activation of Gαi leads to the dissociation of its subunits (Gαi and Gβγ).

The Gαi subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][8] The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7][10] This increase in intracellular calcium is a critical event in the activation of downstream effector proteins.

Further downstream, the signaling cascade involves the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the subsequent inactivation of glycogen (B147801) synthase kinase 3β (GSK-3β). This leads to the activation of the nuclear factor of activated T-cells (NFAT), a key transcription factor involved in the expression of pro-inflammatory cytokines. While the involvement of mitogen-activated protein kinase (MAPK) pathways in CRTH2 signaling has been suggested, the specific role in DK-PGD2-mediated activation requires further elucidation. The role of β-arrestin in DK-PGD2-mediated CRTH2 signaling is also an area of ongoing investigation.[11]

Biological Effects on Key Immune Cells

DK-PGD2 plays a significant role in the activation and recruitment of key immune cells involved in type 2 inflammatory responses, particularly eosinophils and type 2 innate lymphoid cells (ILC2s).

Eosinophil Activation

Eosinophils are granulocytes that are central to the pathogenesis of allergic diseases. DK-PGD2 is a potent activator of eosinophils, inducing a range of pro-inflammatory responses, including chemotaxis, shape change, and degranulation.

| Cellular Response | EC50 (nM) | Reference |

| Eosinophil Shape Change | 2.7 ± 2.3 | [2] |

| Eosinophil Chemotaxis | ~10 (for PGD2) | [12] |

Type 2 Innate Lymphoid Cell (ILC2) Activation

ILC2s are a subset of innate lymphoid cells that produce type 2 cytokines, such as IL-5 and IL-13, which are critical for anti-helminth immunity and also contribute to allergic inflammation. DK-PGD2 has been shown to induce the migration and cytokine production of ILC2s.

| Cellular Response | EC50 (nM) | Reference |

| ILC2 Migration | 14.2 ± 3.4 | [2] |

| ILC2 IL-5 Secretion | - | [2] |

| ILC2 IL-13 Secretion | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of DK-PGD2.

Quantification of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the sensitive and specific quantification of DK-PGD2 in biological matrices such as plasma.

Materials:

-

Plasma sample

-

Deuterated internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)

-

Formic acid

-

Liquid chromatograph coupled to a tandem mass spectrometer

Procedure:

-

Sample Preparation: a. Thaw plasma samples on ice. b. Spike a known amount of the deuterated internal standard into a defined volume of plasma. c. Precipitate proteins by adding 3 volumes of ice-cold acetone. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube.

-

Solid-Phase Extraction (SPE): a. Condition the C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the prostaglandins with methanol or ethyl acetate. e. Evaporate the eluate to dryness under a stream of nitrogen.

-

LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable mobile phase. b. Inject the sample onto a reverse-phase C18 column. c. Perform chromatographic separation using a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. d. Detect and quantify DK-PGD2 and its internal standard using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer. The specific precursor-to-product ion transitions for DK-PGD2 should be optimized.

-

Data Analysis: a. Generate a standard curve using known concentrations of DK-PGD2. b. Calculate the concentration of DK-PGD2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon stimulation with DK-PGD2, which is indicative of cellular activation.

Materials:

-

Isolated human eosinophils

-

DK-PGD2

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Formaldehyde (B43269) solution

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend the cells in HBSS.

-

Stimulation: a. Pre-warm the eosinophil suspension to 37°C. b. Add varying concentrations of DK-PGD2 to the cell suspension. Include a vehicle control. c. Incubate for 15 minutes at 37°C.

-

Fixation: Stop the reaction by adding an equal volume of cold 4% formaldehyde solution.

-

Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer. b. Eosinophil shape change is measured as an increase in the forward scatter (FSC) signal, which reflects an increase in cell size and complexity.

-

Data Analysis: a. Determine the percentage of cells that have undergone a shape change for each concentration of DK-PGD2. b. Plot the percentage of shape change against the log concentration of DK-PGD2 to determine the EC50 value.

ILC2 Migration Assay (Transwell Assay)

This assay quantifies the chemotactic response of ILC2s towards a gradient of DK-PGD2.

Materials:

-

Isolated human ILC2s

-

DK-PGD2

-

RPMI 1640 medium with 0.5% BSA

-

Transwell inserts (5 µm pore size)

-

24-well plate

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Preparation: Isolate ILC2s from human peripheral blood or other tissues. Resuspend the cells in RPMI 1640 medium with 0.5% BSA.

-

Assay Setup: a. Add RPMI 1640 medium containing varying concentrations of DK-PGD2 to the lower chambers of a 24-well plate. Include a medium-only control. b. Place the Transwell inserts into the wells. c. Add the ILC2 suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-3 hours to allow for cell migration.

-

Quantification of Migrated Cells: a. Carefully remove the Transwell inserts. b. Add a cell viability reagent to the lower chambers and incubate according to the manufacturer's instructions. c. Measure the luminescence using a luminometer. The luminescence signal is proportional to the number of migrated cells.

-

Data Analysis: a. Subtract the background signal (medium-only control) from all readings. b. Plot the luminescence signal against the log concentration of DK-PGD2 to determine the EC50 for migration.

Conclusion and Future Directions

This compound is a stable and potent metabolite of PGD2 that plays a critical role in the orchestration of type 2 inflammatory responses through its selective activation of the CRTH2 receptor. Its ability to induce the chemotaxis and activation of eosinophils and ILC2s highlights its significance in the pathophysiology of allergic diseases such as asthma. The detailed understanding of its synthesis, signaling pathways, and biological effects provides a solid foundation for the development of novel therapeutic strategies targeting the DK-PGD2/CRTH2 axis. Future research should focus on further elucidating the downstream signaling events, including the precise roles of MAPK and β-arrestin, and on translating the preclinical findings into effective clinical interventions for patients with allergic and inflammatory conditions.

References

- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 2. thomassci.com [thomassci.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 5. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissociation of the G protein βγ from the Gq–PLCβ complex partially attenuates PIP2 hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. timothyspringer.org [timothyspringer.org]

The 13,14-dihydro-15-keto PGD2 Signaling Pathway in Th2 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) signaling pathway in T helper 2 (Th2) cells. DK-PGD2, a stable metabolite of prostaglandin D2 (PGD2), is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of this pathway is a critical event in the orchestration of type 2 immune responses, which are central to allergic diseases such as asthma and atopic dermatitis. This document outlines the core signaling cascade, presents quantitative data on its functional consequences, details relevant experimental protocols, and provides visual representations of the key processes.

Core Signaling Pathway

The binding of DK-PGD2 to its G protein-coupled receptor, CRTH2, on the surface of Th2 cells initiates a signaling cascade that leads to characteristic Th2 effector functions. This pathway is primarily mediated by the Gαi subunit of the heterotrimeric G protein.

Upon ligand binding, CRTH2 undergoes a conformational change, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the Gβγ dimer can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, contributes to the downstream cellular responses.

The key outcomes of DK-PGD2-CRTH2 signaling in Th2 cells include:

-

Chemotaxis: The signaling pathway promotes the migration of Th2 cells towards gradients of DK-PGD2, a crucial step for their recruitment to sites of allergic inflammation.

-

Cytokine Production: It enhances the production and secretion of hallmark Th2 cytokines, namely interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13).[1][2] These cytokines are instrumental in driving the characteristic features of allergic inflammation, including IgE production, eosinophil activation, and mucus hypersecretion.

-

Inhibition of Apoptosis: The pathway can also promote the survival of Th2 cells, thereby sustaining the inflammatory response.

Quantitative Data

The following tables summarize quantitative data regarding the interaction of DK-PGD2 with the CRTH2 receptor and its effects on Th2 cell function.

Table 1: Ligand-Receptor Binding and Activation

| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Type | Assay | Reference |

| PGD2 | CRTH2 | 2.5 - 12 | 54 - 195 (Cytokine Production) | Human Th2 cells, ILC2s | Radioligand Binding, ELISA | [3][4] |

| DK-PGD2 | CRTH2 | ~160 | 2.7 (Eosinophil Shape Change) | Human Eosinophils | Radioligand Binding, Flow Cytometry | [5] |

Table 2: Effect of DK-PGD2 and PGD2 on Th2 Cytokine Production

| Ligand | Concentration | IL-4 Release (pg/mL) | IL-5 Release (pg/mL) | IL-13 Release (pg/mL) | Cell Type | Assay | Reference |

| PGD2 | 100 nM | ~150 | ~800 | ~1200 | Human Th2 cells | ELISA | [4] |

| DK-PGD2 | 1 µM | Mimics PGD2 effect | Mimics PGD2 effect | Mimics PGD2 effect | Human Th2 cells | ELISA | [2] |

| Control | - | <50 | <100 | <200 | Human Th2 cells | ELISA | [4] |

Note: Direct comparative quantitative data for DK-PGD2 on Th2 cytokine release is often described as mimicking PGD2's effect without providing specific parallel values. The data presented is a synthesis from available literature.

Signaling Pathway and Experimental Workflow Diagrams

Caption: DK-PGD2 Signaling Pathway in Th2 Cells.

Caption: Experimental Workflow for Studying DK-PGD2 Signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and should be optimized for specific experimental conditions.

In Vitro Differentiation of Human Th2 Cells

This protocol describes the generation of Th2 cells from naive CD4+ T cells isolated from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque

-

Human Naive CD4+ T Cell Isolation Kit (e.g., magnetic bead-based)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-human CD3 antibody (plate-bound)

-

Anti-human CD28 antibody (soluble)

-

Recombinant human IL-2

-

Recombinant human IL-4

-

Anti-human IFN-γ antibody

Procedure:

-

Isolate PBMCs: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate Naive CD4+ T cells: Enrich for naive CD4+ T cells from the PBMC population using a negative selection kit according to the manufacturer's instructions.

-

Plate Coating: Coat a 24-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Cell Seeding: Wash the coated plate with PBS. Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Differentiation Cocktail: Add the following to each well:

-

Anti-human CD28 antibody (e.g., 1-2 µg/mL)

-

Recombinant human IL-2 (e.g., 10 ng/mL)

-

Recombinant human IL-4 (e.g., 20 ng/mL)

-

Anti-human IFN-γ antibody (e.g., 1 µg/mL)

-

-

Incubation: Culture the cells for 7-10 days at 37°C in a 5% CO2 incubator.

-

Medium Change: Every 2-3 days, gently aspirate half of the medium and replace it with fresh medium containing the differentiation cocktail.

-

Verification: After the differentiation period, verify the Th2 phenotype by intracellular cytokine staining for IL-4 and by assessing the expression of CRTH2 via flow cytometry.

Cytokine Quantification by ELISA

This protocol outlines the measurement of IL-4, IL-5, and IL-13 in the supernatant of stimulated Th2 cells using a sandwich ELISA.

Materials:

-

ELISA kits for human IL-4, IL-5, and IL-13

-

Cell culture supernatant from stimulated and control Th2 cells

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (as provided in the kit)

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Preparation: Prepare the antibody-coated microplate according to the kit instructions.

-

Standard Curve: Prepare a serial dilution of the recombinant cytokine standard provided in the kit to generate a standard curve.

-

Sample Addition: Add 100 µL of standards and cell culture supernatants (appropriately diluted, if necessary) to the wells.

-

Incubation: Incubate the plate for 2 hours at room temperature.

-

Washing: Wash the plate 3-4 times with wash buffer.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of cytokines in the samples by interpolating from the standard curve.

Chemotaxis Assay

This protocol describes a transwell migration assay to assess the chemotactic response of Th2 cells to DK-PGD2.

Materials:

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Differentiated Th2 cells

-

RPMI-1640 medium with 0.5% BSA

-

DK-PGD2

-

Calcein-AM or other cell viability dye

Procedure:

-

Cell Preparation: Resuspend differentiated Th2 cells in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of DK-PGD2 in RPMI-1640 with 0.5% BSA in the lower chambers of the 24-well plate. Use medium without DK-PGD2 as a negative control.

-

Cell Seeding: Add 100 µL of the Th2 cell suspension to the upper chamber of each transwell insert.

-

Incubation: Place the inserts into the wells of the 24-well plate containing the chemoattractant and incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Cell Quantification:

-

Carefully remove the transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a cell counter or by staining with a viability dye like Calcein-AM and measuring fluorescence.

-

-

Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in Th2 cells upon stimulation with DK-PGD2 using a fluorescent calcium indicator and flow cytometry.

Materials:

-

Differentiated Th2 cells

-

Fluo-4 AM or Indo-1 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

DK-PGD2

-

Ionomycin (B1663694) (positive control)

-

Flow cytometer

Procedure:

-

Cell Loading: Resuspend Th2 cells at 1-2 x 10^6 cells/mL in HBSS. Add Fluo-4 AM (e.g., 1-5 µM) and an equal volume of Pluronic F-127.

-

Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Resting: Resuspend the cells in HBSS and allow them to rest for 15-30 minutes at room temperature.

-

Baseline Measurement: Acquire a baseline fluorescence signal of the cell suspension on the flow cytometer for approximately 30-60 seconds.

-

Stimulation: Briefly pause the acquisition, add DK-PGD2 to the cell suspension, and immediately resume acquisition.

-

Data Acquisition: Continue acquiring data for several minutes to record the peak fluorescence and the subsequent return to baseline.

-

Positive Control: At the end of the acquisition, add ionomycin to confirm cell viability and proper dye loading.

-

Data Analysis: Analyze the data as a function of fluorescence intensity over time. The increase in fluorescence intensity reflects the rise in intracellular calcium concentration.

Western Blot for Gαi Activation

This protocol provides a general framework for detecting the activation of the Gαi subunit following CRTH2 stimulation. Activation can be inferred by downstream signaling events.

Materials:

-

Differentiated Th2 cells

-

DK-PGD2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, total ERK1/2, as a downstream indicator of Gβγ signaling)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation: Stimulate Th2 cells with DK-PGD2 for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and total protein levels.

This guide provides a comprehensive technical overview of the DK-PGD2 signaling pathway in Th2 cells, intended to support further research and drug development efforts in the field of allergic and inflammatory diseases.

References

- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DK-PGD2 as a Selective CRTH2 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of allergic inflammation, such as asthma and allergic rhinitis.[1][2][3][4][5][6] It exerts its biological effects through two primary G-protein-coupled receptors: the D prostanoid (DP) receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3][6][7][8][9][10] While both receptors are activated by PGD2, they often mediate opposing effects, with CRTH2 predominantly driving pro-inflammatory responses.[3][7][11] 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a stable metabolite of PGD2, has emerged as a potent and highly selective agonist for the CRTH2 receptor, making it an invaluable tool for elucidating the specific roles of CRTH2 in inflammatory cascades.[1][7][11][12] This technical guide provides an in-depth overview of the function of DK-PGD2, its interaction with CRTH2, and the experimental methodologies used to characterize its activity.

DK-PGD2 and CRTH2 Interaction: Binding and Selectivity

DK-PGD2 demonstrates high-affinity binding to the CRTH2 receptor while exhibiting significantly lower affinity for the DP receptor, establishing its credentials as a selective CRTH2 agonist.[1][11] This selectivity is crucial for dissecting the distinct signaling pathways and cellular responses mediated by CRTH2.

Quantitative Binding and Potency Data

The following tables summarize the quantitative data for DK-PGD2 and related compounds, highlighting its selectivity and potency.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (fold) | Reference |

| DK-PGD2 | CRTH2 | 2.91 ± 0.29 nM | ~2000-fold vs DP | [11] |

| DK-PGD2 | DP | >30,000 nM | - | [11] |

| PGD2 | CRTH2 | 2.4 ± 0.2 nM | - | [11] |

| PGD2 | DP | 0.3 nM | - | [11] |

| Compound | Assay | Potency (pEC50 / EC50) | Cell Type | Reference |

| DK-PGD2 | Eosinophil Shape Change | 2.7 ± 2.3 nM (EC50) | Human Eosinophils | [12] |

| DK-PGD2 | Calcium Mobilization | 7.33 (pEC50) | Recombinant Cells | [13] |

| PGD2 | Eosinophil Shape Change | 0.7 ± 0.2 nM (EC50) | Human Eosinophils | [12] |

| 15R-methyl-PGD2 | Eosinophil Chemoattraction | 1.7 nM (EC50) | Human Eosinophils | [14] |

CRTH2 Signaling Pathway Activated by DK-PGD2

Activation of CRTH2 by DK-PGD2 initiates a distinct intracellular signaling cascade. CRTH2 is coupled to a pertussis toxin-sensitive Gαi protein.[7][8] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][11] Concurrently, the Gβγ subunit complex dissociates and activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[7] This calcium influx is a key event that drives various cellular responses.

Caption: CRTH2 signaling cascade initiated by DK-PGD2.

Cellular Functions Mediated by DK-PGD2/CRTH2 Activation

The activation of CRTH2 by DK-PGD2 triggers pro-inflammatory responses in key immune cells involved in type 2 immunity.

-

Eosinophils: DK-PGD2 induces eosinophil activation, characterized by shape change, chemotaxis, degranulation, and upregulation of adhesion molecules like CD11b.[1][4][12][14][15]

-

Th2 Lymphocytes: It promotes the migration and activation of Th2 cells, leading to the production of type 2 cytokines such as IL-4, IL-5, and IL-13.[1][3][4][7]

-

Basophils: CRTH2 activation on basophils also leads to their migration and activation.[3][7]

-

Innate Lymphoid Cells (ILC2s): DK-PGD2 and other PGD2 metabolites activate ILC2s, inducing their migration and the secretion of IL-5 and IL-13.[12][16]

These cellular events orchestrated by DK-PGD2 via CRTH2 contribute to the amplification of the allergic inflammatory cascade.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of DK-PGD2's function. Below are summaries of key experimental protocols cited in the literature.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of DK-PGD2 for the CRTH2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).

-

Incubation: Cell membranes are incubated with a radiolabeled ligand (e.g., [3H]PGD2) at a fixed concentration and varying concentrations of the unlabeled competitor (DK-PGD2).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of DK-PGD2 in activating CRTH2-mediated signaling.

Methodology:

-

Cell Loading: CRTH2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence intensity is recorded using a fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer.

-

Agonist Addition: Varying concentrations of DK-PGD2 are added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

-

Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and calculate the EC50 value.

Caption: Workflow for a calcium mobilization assay.

Eosinophil Shape Change Assay

Objective: To assess the biological activity of DK-PGD2 on a primary immune cell type.

Methodology:

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy or allergic donors using density gradient centrifugation and negative selection techniques.

-

Incubation: Isolated eosinophils are incubated with varying concentrations of DK-PGD2 for a short period (e.g., 10-15 minutes) at 37°C.

-

Fixation: The reaction is stopped by adding a fixative, such as paraformaldehyde.

-

Analysis: The change in cell morphology from a spherical to an irregular, polarized shape is quantified by flow cytometry, measuring the change in forward scatter (FSC).

-

Data Analysis: The percentage of cells that have undergone a shape change is plotted against the agonist concentration to determine the EC50 value.

Conclusion

DK-PGD2 is a potent and selective CRTH2 agonist that plays a pivotal role in activating key effector cells of type 2 inflammation, including eosinophils, Th2 cells, and ILC2s. Its high selectivity makes it an indispensable research tool for investigating the specific contributions of the CRTH2 pathway to allergic diseases. The well-defined signaling cascade, initiated by Gαi coupling and leading to calcium mobilization, provides clear endpoints for in vitro characterization. The experimental protocols outlined in this guide offer robust methods for quantifying the binding and functional activity of DK-PGD2 and other CRTH2 modulators, thereby facilitating the discovery and development of novel therapeutics targeting this important pro-inflammatory receptor.

References

- 1. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 as a mediator of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Prostaglandin D2 in allergy: PGD2 has dual receptor systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ora.ox.ac.uk [ora.ox.ac.uk]

The Biosynthesis of 13,14-dihydro-15-keto Prostaglandin D2: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Conversion of PGD2 and its Physiological Significance

Abstract

Prostaglandin (B15479496) D2 (PGD2), a key lipid mediator derived from arachidonic acid, plays a pivotal role in various physiological and pathological processes, including allergic inflammation and immune responses. Its biological activity is tightly regulated through metabolic inactivation. This technical guide provides a comprehensive overview of the biosynthesis of 13,14-dihydro-15-keto PGD2 (DK-PGD2), a significant metabolite of PGD2. We delve into the core enzymatic steps, the key enzymes involved—15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin 13-reductase (PTGR1)—their kinetics, and the downstream signaling pathways activated by DK-PGD2, primarily through the CRTH2/DP2 receptor. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic pathway.

Introduction

Prostaglandin D2 (PGD2) is a major prostanoid released by activated mast cells and other immune cells, contributing significantly to the inflammatory cascade.[1] The biological effects of PGD2 are mediated by its interaction with specific receptors, but its signaling is also modulated by its rapid conversion to various metabolites. One of the primary metabolic pathways for PGD2 inactivation involves a two-step enzymatic conversion to 13,14-dihydro-15-keto PGD2 (DK-PGD2).[2] This metabolite is not merely an inactive byproduct but has been identified as a selective agonist for the CRTH2/DP2 receptor, thus perpetuating downstream signaling events.[2][3] Understanding the biosynthesis of DK-PGD2 is therefore crucial for elucidating the full spectrum of PGD2-mediated effects and for the development of novel therapeutic strategies targeting inflammatory and allergic diseases.

The Biosynthetic Pathway: From PGD2 to DK-PGD2

The conversion of PGD2 to 13,14-dihydro-15-keto PGD2 is a sequential two-step enzymatic process that occurs in the cytoplasm.[4]

Step 1: Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

The initial and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD2 to a ketone, forming 15-keto-PGD2. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the catabolism of various prostaglandins.[5]

Step 2: Reduction by 15-oxoprostaglandin 13-reductase (PTGR1)

The intermediate, 15-keto-PGD2, is then rapidly converted to the final product, 13,14-dihydro-15-keto PGD2. This reaction involves the reduction of the double bond at the C13-C14 position and is catalyzed by 15-oxoprostaglandin 13-reductase, also known as prostaglandin reductase 1 (PTGR1) or leukotriene B4 12-hydroxydehydrogenase.[2]

Biosynthetic pathway of DK-PGD2 from PGD2.

Key Enzymes and Their Properties

A detailed understanding of the enzymes driving this pathway is fundamental for targeted drug development.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

-

Function: 15-PGDH is the principal enzyme responsible for the biological inactivation of prostaglandins. It catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins, including PGD2, PGE2, and PGF2α.[4][6]

-

Cofactor: Requires NAD+ as a cofactor.[7]

-

Cellular Localization: Primarily a cytosolic enzyme.[4]

-

Gene and Regulation: The human gene for 15-PGDH is HPGD. Its expression can be regulated by various factors, including transforming growth factor-beta (TGF-β) and non-steroidal anti-inflammatory drugs (NSAIDs).[5]

15-Oxoprostaglandin 13-Reductase (PTGR1)

-

Function: PTGR1 catalyzes the reduction of the C13-C14 double bond of 15-keto-prostaglandins.[2] It also exhibits leukotriene B4 12-hydroxydehydrogenase activity.

-

Cofactor: Utilizes NADPH as a cofactor.

-

Cellular Localization: Cytosolic.

-

Gene: The human gene is PTGR1.

Quantitative Data

While extensive kinetic data for the conversion of PGD2 to DK-PGD2 by human enzymes is limited in the literature, the following table summarizes available relevant quantitative information.

| Parameter | Value | Enzyme/Receptor | Substrate/Ligand | Organism/System | Reference |

| Km (HHT) | 9.68 µM | 15-PGDH | HHT | Human Placenta | [8] |

| Vi (HHT) | 12.78 mU/µg | 15-PGDH | HHT | Human Placenta | [8] |

| Kd | 8.8 ± 0.8 nM | CRTH2 | PGD2 | Mouse | [9] |

| Ki (Indomethacin) | 1.04 ± 0.13 µM | CRTH2 | PGD2 | Mouse | [9] |

Note: HHT (12-hydroxy-5,8,10-heptadecatrienoic acid) is a substrate for 15-PGDH, and its kinetic parameters are provided as a reference for the enzyme's activity.

Downstream Signaling of 13,14-dihydro-15-keto PGD2

13,14-dihydro-15-keto PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3]

The CRTH2/DP2 Receptor

CRTH2 is a G protein-coupled receptor (GPCR) preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[10][11] Its activation by DK-PGD2 and PGD2 mediates a range of pro-inflammatory responses.

Signaling Cascade

Upon ligand binding, CRTH2 couples to the Gαi subunit of the heterotrimeric G protein.[10][11] This leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[12]

-

Activation of phospholipase C (PLC): The Gβγ subunits activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[12]

The subsequent increase in intracellular Ca2+ triggers various cellular responses, including chemotaxis, degranulation, and cytokine production.[10][11]

References

- 1. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Regulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) by non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of glutamine 148 of human 15-hydroxyprostaglandin dehydrogenase in catalytic oxidation of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass determination of 15-hydroxyprostaglandin dehydrogenase from human placenta and kinetic studies with (5Z, 8E, 10E, 12S)-12-hydroxy-5,8,10-heptadecatrienoic acid as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 11. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and major metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Unlike its parent molecule, PGD2, which signals through both the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2), DK-PGD2 exhibits remarkable selectivity as an agonist for the CRTH2/DP2 receptor.[1][2][3] This selectivity makes it a valuable pharmacological tool for investigating the specific roles of the CRTH2/DP2 pathway. This receptor is a key player in orchestrating type 2 immune responses, particularly in the context of allergic diseases like asthma.[4][5] Activation of CRTH2/DP2 by DK-PGD2 initiates a pro-inflammatory cascade, primarily involving the recruitment and activation of eosinophils, T helper type 2 (Th2) cells, and type 2 innate lymphoid cells (ILC2s).[4][6] This guide provides a comprehensive overview of the binding characteristics, signaling pathways, biological effects, and experimental methodologies associated with DK-PGD2's mechanism of action.

Receptor Binding and Selectivity

DK-PGD2 is distinguished by its high-affinity binding and functional selectivity for the CRTH2/DP2 receptor over the DP1 receptor. This property is critical to its function as a specific mediator of CRTH2-driven biological effects.

2.1 Binding Affinity

Equilibrium competition binding assays have demonstrated that DK-PGD2 binds to the human CRTH2 receptor with an affinity comparable to that of PGD2 itself. In contrast, its affinity for the DP1 receptor is negligible, highlighting its specificity.[3] Studies using membrane-based binding assays have shown a selectivity for CRTH2 over DP1 of approximately 2000-fold.[3]

Data Presentation: Receptor Binding Affinities

| Ligand | Receptor | Binding Affinity (Ki) | Selectivity (over DP1) | Reference |

| DK-PGD2 | hCRTH2/DP2 | 2.91 ± 0.29 nM | ~2000-fold | [3] |

| DK-PGD2 | hDP1 | >30,000 nM | - | [3] |

| PGD2 | hCRTH2/DP2 | 2.4 ± 0.2 nM | ~8-fold less than DP1 | [3] |

| PGD2 | hDP1 | High Affinity (KD lower than for CRTH2) | - | [3] |

Signaling Pathways

The biological effects of DK-PGD2 are mediated through the CRTH2/DP2 receptor, a G-protein-coupled receptor (GPCR) belonging to the chemoattractant receptor family.[5] Its signaling mechanism is distinct from the DP1 receptor, which typically couples to Gαs to increase cyclic AMP (cAMP) levels.

3.1 CRTH2/DP2 Signaling Cascade

The CRTH2 receptor couples to the Gαi subunit of the heterotrimeric G-protein complex.[5] Upon binding of DK-PGD2, the following downstream events are initiated:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[5]

-

Calcium Mobilization: The Gβγ subunits, dissociated from Gαi, activate phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[5]

This signaling cascade is characteristic of chemoattractant receptors and is central to mediating cellular responses such as chemotaxis and activation.

Mandatory Visualization: DK-PGD2 Signaling Pathway

Biological Effects and Cellular Responses

DK-PGD2 is a pro-inflammatory mediator that plays a significant role in type 2 immunity and allergic inflammation.[4] Its effects are concentrated on specific immune cell populations that express the CRTH2/DP2 receptor.

-

Eosinophils, Th2 Cells, and ILC2s: DK-PGD2 is a potent chemoattractant for these key cells of the allergic inflammatory cascade.[4][5][6] It induces their migration to sites of inflammation.

-

Cell Activation: Beyond chemotaxis, DK-PGD2 activates these cells, leading to responses such as eosinophil shape change and degranulation.[6]

-

Cytokine Production: DK-PGD2 can enhance the production of type 2 cytokines, such as Interleukin-5 (IL-5) and Interleukin-13 (IL-13), from ILC2s and Th2 cells, further amplifying the inflammatory response.[6][7]

Data Presentation: Functional Potency of DK-PGD2

| Cellular Response | Cell Type | Potency (pEC50 / EC50) | Reference |

| ILC2 Migration | Human ILC2s | EC50: 17.4 to 91.7 nM (range for PGD2 metabolites) | [8] |

| Eosinophil Shape Change | Human Eosinophils | pEC50: 7.33 | [9] |

Metabolism of DK-PGD2

DK-PGD2 is not a primary prostanoid but a product of PGD2 metabolism.

-

Formation: PGD2 is converted to 13,14-dihydro-15-keto PGD2 via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2]

-

Further Metabolism: In humans, DK-PGD2 is subsequently metabolized into other compounds, including 11β-hydroxy compounds, which may undergo further β-oxidation. Very little intact DK-PGD2 is found in the urine.[1][2]

Mandatory Visualization: PGD2 Metabolic Pathway to DK-PGD2

Experimental Protocols

The study of DK-PGD2's mechanism of action relies on a variety of established in vitro assays.

6.1 Receptor Binding Assay (Membrane-based Competition) This protocol is used to determine the binding affinity (Ki) of DK-PGD2 for the CRTH2 receptor.

-

Membrane Preparation: HEK293 cells stably expressing the recombinant human CRTH2 receptor are cultured, harvested, and homogenized to isolate cell membranes.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to CRTH2 (e.g., [3H]PGD2) is incubated with the cell membranes.

-

Competition: Increasing concentrations of unlabeled DK-PGD2 are added to the reaction to compete with the radioligand for binding to the receptor.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of DK-PGD2 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

6.2 Eosinophil Shape Change Assay This functional assay measures cell activation in response to DK-PGD2.

-

Cell Isolation: Eosinophils are isolated from the peripheral blood of human donors (e.g., asthmatic patients) using density gradient centrifugation.[6]

-

Stimulation: Isolated eosinophils are incubated with increasing concentrations of DK-PGD2 for a short period (e.g., 10-15 minutes) at 37°C.

-

Fixation: The reaction is stopped by adding a fixative, such as paraformaldehyde.

-

Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. Cell activation and shape change result in an alteration of the forward scatter (FSC) properties of the cells.[6]

-

Data Analysis: The mean fluorescence intensity of the forward scatter is measured. The percentage of shape change relative to a positive control is calculated, and dose-response curves are generated to determine the EC50 value.[6]

6.3 Chemotaxis Assay (Boyden Chamber) This assay quantifies the ability of DK-PGD2 to induce directed cell migration.

-

Cell Preparation: A target cell population (e.g., ILC2s, Th2 cells, or eosinophils) is isolated and resuspended in an appropriate assay buffer.

-

Chamber Setup: A Boyden chamber or a similar multi-well migration plate is used. The lower chamber is filled with buffer containing various concentrations of DK-PGD2 (the chemoattractant). The upper chamber contains the cell suspension. The two chambers are separated by a microporous membrane.

-

Incubation: The chamber is incubated for several hours at 37°C to allow cells to migrate through the membrane pores towards the chemoattractant.

-

Cell Counting: The number of cells that have migrated to the lower chamber or adhered to the underside of the membrane is quantified, typically by manual counting under a microscope or by using a fluorescent plate reader after labeling the cells.

-

Data Analysis: The number of migrated cells is plotted against the concentration of DK-PGD2 to determine the chemotactic index and potency (EC50).

Mandatory Visualization: Experimental Workflow for Chemotaxis Assay

References

- 1. thomassci.com [thomassci.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Regulation of 13,14-dihydro-15-keto Prostaglandin D2 Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2) that has emerged as a critical signaling molecule in various physiological and pathological processes. Unlike its unstable precursor, DK-PGD2 has a longer half-life, making it a more reliable biomarker for PGD2-mediated pathways. This technical guide provides a comprehensive overview of the regulation of DK-PGD2 production, including its biosynthetic pathways, enzymatic control, and downstream signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development targeting this important signaling axis.

Biosynthesis of 13,14-dihydro-15-keto Prostaglandin D2

The production of DK-PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

digraph "DK-PGD2_Biosynthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [arrowhead=normal, color="#5F6368", fontname="Arial", fontsize=9];

Arachidonic_Acid [label="Arachidonic Acid"];

PGH2 [label="PGH2"];

PGD2 [label="PGD2"];

"15-keto-PGD2" [label="15-keto PGD2"];

DK_PGD2 [label="13,14-dihydro-15-keto\nPGD2"];

Arachidonic_Acid -> PGH2 [label="COX-1/2"];

PGH2 -> PGD2 [label="PGDS"];

PGD2 -> "15-keto-PGD2" [label="15-PGDH (HPGD)"];

"15-keto-PGD2" -> DK_PGD2 [label="PGR"];

}

Fig 2. Competing enzymatic pathways for PGD2 metabolism.

Quantitative Data

Precise concentrations of DK-PGD2 in human tissues and fluids are not widely reported. However, levels of the analogous metabolites of PGE2 and PGF2α provide a valuable reference for expected physiological and pathological ranges.

Metabolite Matrix Condition Concentration (pg/mL) Reference(s) 13,14-dihydro-15-keto-PGE2 Plasma Healthy 33 ± 10 [1] 13,14-dihydro-15-keto-PGF2α Plasma Healthy 40 ± 16 [1] 13,14-dihydro-15-keto-PGF2α Plasma Cycling Women 63.6 ± 10.3 [2] 13,14-dihydro-15-keto-PGE2 Plasma Diabetic Ketoacidosis ~3 times above normal [3]

Enzyme Kinetic Parameters

Enzyme Substrate Km (µM) Vmax Reference(s) 15-PGDH (Human) PGE2 3.4 - [4] 15-PGDH (Human) PGE1 5.5 - [4] 15-PGDH (Human) PGF2α 22 - [4] AKR1C3 (Human) S-tetralol 27.2 ± 4.2 1.9 ± 0.1 µmol/min [5]

Signaling Pathways of DK-PGD2

DK-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[6] Activation of CRTH2 by DK-PGD2 initiates several downstream signaling cascades, primarily through Gαi/o proteins, leading to:

-

Inhibition of adenylyl cyclase and decreased cyclic AMP (cAMP) levels.

-

Activation of phospholipase C (PLC), leading to inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) production, which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).

-

Activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7]

These signaling events mediate the biological effects of DK-PGD2, which include chemotaxis of eosinophils, basophils, and Th2 lymphocytes, and the release of pro-inflammatory mediators.

```dot

digraph "DK_PGD2_Signaling" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [arrowhead=normal, color="#5F6368", fontname="Arial", fontsize=9];

DK_PGD2 [label="13,14-dihydro-15-keto\nPGD2"];

CRTH2 [label="CRTH2 (DP2) Receptor", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

G_protein [label="Gαi/o", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

AC [label="Adenylyl Cyclase"];

PLC [label="Phospholipase C"];

PI3K [label="PI3K"];

cAMP [label="↓ cAMP"];

IP3_DAG [label="↑ IP3 & DAG"];

Akt [label="↑ Akt Phosphorylation"];

Cellular_Response [label="Cellular Response\n(Chemotaxis, Cytokine Release)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

DK_PGD2 -> CRTH2;

CRTH2 -> G_protein;

G_protein -> AC [arrowhead=tee];

G_protein -> PLC;

G_protein -> PI3K;

AC -> cAMP;

PLC -> IP3_DAG;

PI3K -> Akt;

cAMP -> Cellular_Response;

IP3_DAG -> Cellular_Response;

Akt -> Cellular_Response;

}

Fig 5. Workflow for 15-PGDH activity assay.

-

Protocol Details:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5), 0.1 mM DTT, and 0.25 mM NAD+.

[8] 2. Enzyme Addition: Add the purified 15-PGDH enzyme to the wells.

-

Reaction Initiation: Start the reaction by adding the PGD2 substrate (e.g., 20 µM final concentration).

-

Measurement: Immediately measure the increase in fluorescence (Excitation: 340 nm, Emission: 468 nm) due to the formation of NADH over time.

[8][9] 5. Calculation: Calculate the initial reaction velocity and determine the enzyme activity based on an NADH standard curve.

2. Aldo-Keto Reductase 1C3 (AKR1C3) Activity Assay

This assay measures the NADPH-dependent reduction of PGD2.

-

Protocol Details:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate (B84403) buffer (100 mM, pH 7.4) and the AKR1C3 enzyme.

[10] 2. Inhibitor Incubation (if applicable): Add any test inhibitors and incubate for 15 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding a mixture of PGD2 and NADPH.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

[11] 5. Calculation: Calculate the initial reaction velocity to determine the enzyme activity.

Conclusion

The regulation of this compound production is a complex process involving multiple enzymes and signaling pathways. As a stable and bioactive metabolite of PGD2, DK-PGD2 plays a significant role in inflammatory responses and represents a promising target for therapeutic intervention in a range of diseases. This guide provides a foundational understanding and practical protocols to aid researchers in further elucidating the roles of DK-PGD2 and developing novel therapeutic strategies. Further research is warranted to establish the precise concentrations of DK-PGD2 in various human tissues and disease states to fully understand its clinical relevance.

References

- 1. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A radioimmunoassay for prostaglandin A1 in human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma level of 13,14-dihydro-15-keto-PGE2 in patients with diabetic ketoacidosis and in normal fasting subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro Wound Healing Effect of 15-Hydroxyprostaglandin Dehydrogenase Inhibitor from Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of 13,14-dihydro-15-keto PGD2 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an important signaling molecule in various physiological and pathological processes, including allergic inflammation and asthma.[1][2] DK-PGD2 is formed from PGD2 through the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway.[1][2] It acts as a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Accurate quantification of DK-PGD2 is crucial for studying its role in inflammatory diseases and for the development of novel therapeutics targeting the PGD2 pathway. This application note provides a detailed protocol for the quantification of DK-PGD2 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Analyte Information

| Analyte | Chemical Formula | Molecular Weight | CAS Number |

| 13,14-dihydro-15-keto PGD2 | C₂₀H₃₂O₅ | 352.5 | 59894-07-4 |

Signaling Pathway

DK-PGD2 exerts its biological effects primarily through the CRTH2 receptor, which is a G-protein coupled receptor (GPCR). Upon binding of DK-PGD2, the CRTH2 receptor signals through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the activation of downstream pathways that mediate inflammatory responses, including calcium mobilization, chemotaxis, and cytokine release from immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils.

Figure 1. Simplified signaling pathway of 13,14-dihydro-15-keto PGD2 via the CRTH2 receptor.

Experimental Workflow